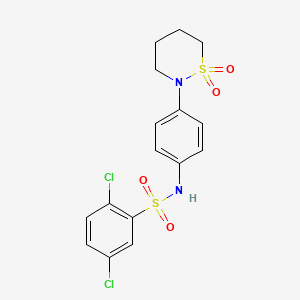

2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H16Cl2N2O4S2 . It has an average mass of 435.345 Da and a monoisotopic mass of 433.992859 Da . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring structure has demonstrated antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. The compound’s mechanism of action involves disrupting essential cellular processes in microorganisms, making it a promising candidate for novel antimicrobial therapies .

Antiviral Applications

Studies have investigated the antiviral effects of this compound. It shows activity against certain viruses, potentially inhibiting viral replication or entry into host cells. Further research is needed to fully understand its mode of action and its potential as an antiviral drug .

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been explored as a basis for developing antihypertensive medications. Researchers have identified derivatives with blood pressure-lowering effects, although more detailed investigations are ongoing .

Antidiabetic Potential

The compound’s structure suggests possible interactions with cellular pathways related to glucose metabolism. Investigations have explored its role in managing diabetes, but additional studies are necessary to validate its efficacy and safety .

Anticancer Research

Researchers have evaluated derivatives of this compound for their potential as anticancer agents. The 1,2,4-benzothiadiazine-1,1-dioxide ring may interfere with cancer cell growth, apoptosis, or angiogenesis. However, clinical trials are needed to assess its effectiveness against specific cancer types .

KATP Channel Modulation

The compound has shown interactions with KATP (ATP-sensitive potassium) channels. These channels play a crucial role in cellular energy balance and are potential targets for therapeutic interventions. Investigating its effects on KATP channels could lead to novel treatments for various conditions .

AMPA Receptor Modulation

AMPA receptors are involved in excitatory neurotransmission in the brain. Some derivatives of this compound exhibit AMPA receptor modulatory effects, which could have implications for neurological disorders and cognitive function. Further studies are warranted to explore this avenue .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide is URAT1, a urate transporter . URAT1 plays a crucial role in the reabsorption of uric acid in the kidneys .

Mode of Action

2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the transport of uric acid, thereby reducing the reabsorption of uric acid in the kidneys .

Biochemical Pathways

By inhibiting URAT1, 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide disrupts the uric acid reabsorption pathway in the kidneys . This leads to an increase in the excretion of uric acid in the urine and a decrease in the level of uric acid in the blood .

Pharmacokinetics

The pharmacokinetics of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide are such that it effectively reduces serum uric acid levels in patients with or without gout . At a maintenance dose of 2 or 4 mg once daily, the serum uric acid level of most patients reaches the target level of ≤ 2 .

Result of Action

The molecular and cellular effects of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide’s action result in a significant inhibition of uric acid uptake and URAT1-mediated uric acid transport in primary human renal proximal tubule epithelial cells (RPTECs) .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzenesulfonamide. For example, a diet high in purines can increase the level of uric acid in the body, potentially affecting the efficacy of the compound .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHBLBJXFNLQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2711978.png)

![6-Methyl-3-oxa-6-aza-bicyclo[3.1.0]hexane](/img/structure/B2711981.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2711982.png)